ethyl 4-({[1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 4-[1-(2-CHLOROPHENYL)-1H-1,2,3-TRIAZOLE-4-AMIDO]PIPERIDINE-1-CARBOXYLATE is a complex organic compound that features a piperidine ring, a triazole moiety, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[1-(2-CHLOROPHENYL)-1H-1,2,3-TRIAZOLE-4-AMIDO]PIPERIDINE-1-CARBOXYLATE typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve the recycling and reuse of intermediates to optimize efficiency and reduce waste. For example, the reuse of Ethyl-4-hydroxy piperidine-1-carboxylate from the aqueous medium after isolating the desired product can be an effective strategy .
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-[1-(2-CHLOROPHENYL)-1H-1,2,3-TRIAZOLE-4-AMIDO]PIPERIDINE-1-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce a new alkyl or aryl group .
Scientific Research Applications
ETHYL 4-[1-(2-CHLOROPHENYL)-1H-1,2,3-TRIAZOLE-4-AMIDO]PIPERIDINE-1-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can serve as a probe to study biological pathways and interactions.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It can be used in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of ETHYL 4-[1-(2-CHLOROPHENYL)-1H-1,2,3-TRIAZOLE-4-AMIDO]PIPERIDINE-1-CARBOXYLATE involves its interaction with specific molecular targets. The triazole moiety can bind to enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s stability and bioavailability, while the chlorophenyl group can contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and triazole-containing molecules. Examples are:
- ETHYL 4-[1-(4-METHYLPYRIDIN-2-YL)AMINO]PIPERIDINE-1-CARBOXYLATE
- ETHYL 1-(4-CHLOROPHENYL)-2-METHYL-4-OXO-1,4,5,6-TETRAHYDROPYRIDINE-3-CARBOXYLATE
Uniqueness
What sets ETHYL 4-[1-(2-CHLOROPHENYL)-1H-1,2,3-TRIAZOLE-4-AMIDO]PIPERIDINE-1-CARBOXYLATE apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C17H20ClN5O3 |
---|---|
Molecular Weight |
377.8 g/mol |
IUPAC Name |
ethyl 4-[[1-(2-chlorophenyl)triazole-4-carbonyl]amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H20ClN5O3/c1-2-26-17(25)22-9-7-12(8-10-22)19-16(24)14-11-23(21-20-14)15-6-4-3-5-13(15)18/h3-6,11-12H,2,7-10H2,1H3,(H,19,24) |
InChI Key |
BJYJYLGOXUPJMS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)C2=CN(N=N2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.